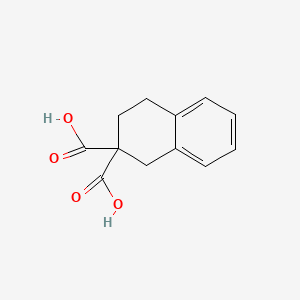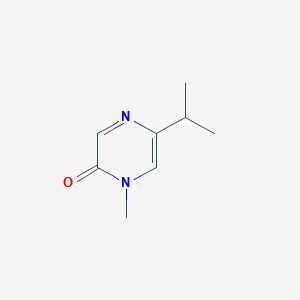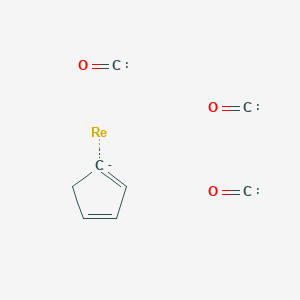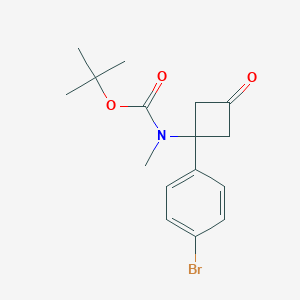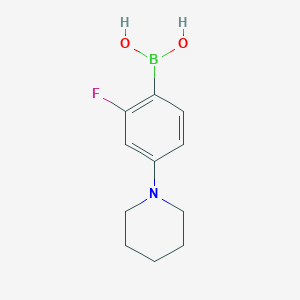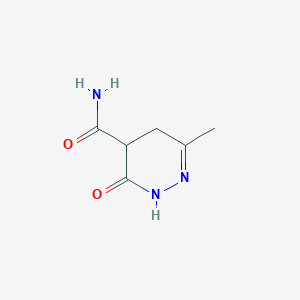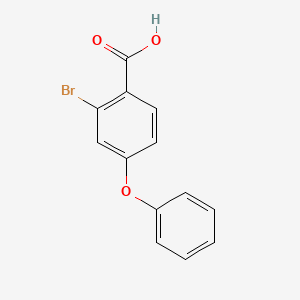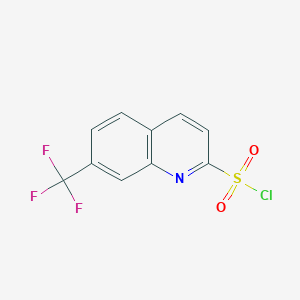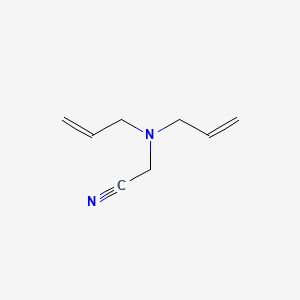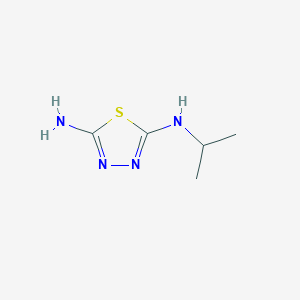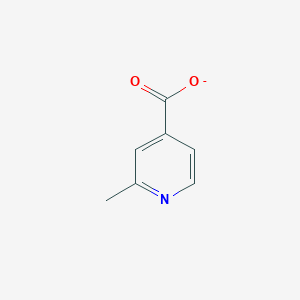
Methyl4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-pyridinecarboxylate can be synthesized through the esterification of isonicotinic acid with methanol under the action of concentrated sulfuric acid . due to the drawbacks of using concentrated sulfuric acid, such as oxidation, carbonization, and equipment corrosion, alternative catalysts are being explored .
Industrial Production Methods: Industrial production of methyl 4-pyridinecarboxylate involves a multi-step process:
- A mixture of acetonitrile, hydroxylamine hydrochloride, and sodium methoxide is stirred at room temperature for 2-4 days.
- The mixture is filtered, and the filtrate is concentrated to yield (Z)-N’-hydroxyethanamidine.
- Refluxing a mixture of methanol, potassium hydroxide, and dimethyl pyridine-2,4-dicarboxylate produces 4-(methoxycarbonyl) picolinic acid.
- Oxalyl chloride is added to 4-(methoxycarbonyl) picolinic acid in dichloromethane, and the reaction is evaporated to produce methyl 2-(chlorocarbonyl) isonicotinate.
- (Z)-N’-hydroxyacetamidine and triethylamine are added to the solution, and the reaction is concentrated to yield 2-(1-aminoethylaminooxy) carbonyl isonicotinic acid (Z)-methyl ester.
- The final product is obtained by heating the solution under reflux and purifying it by silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as fluoride anion can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Various reduced derivatives of the compound.
Substitution: Fluorinated or other substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: It is used as a solvent and in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for drugs that target enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or application being studied .
Comparison with Similar Compounds
- Pyridine-4-carboxylic acid
- Methyl 3-fluoropyridine-4-carboxylate
- Isonicotinic acid methyl ester
Comparison: Methyl 4-pyridinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, its ester group makes it more reactive in esterification and substitution reactions compared to pyridine-4-carboxylic acid .
Properties
Molecular Formula |
C7H6NO2- |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)/p-1 |
InChI Key |
PMDHIMMPXRSDML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
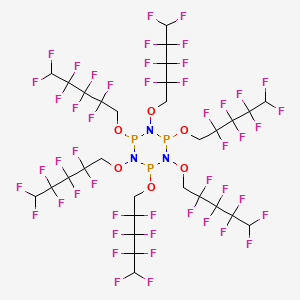
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)
